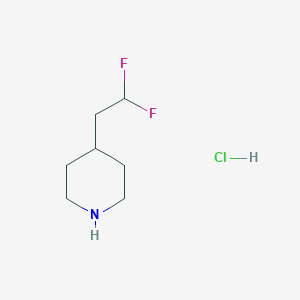

4-(2,2-Difluoroethyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-(2,2-difluoroethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N.ClH/c8-7(9)5-6-1-3-10-4-2-6;/h6-7,10H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLZEUNNPKKZDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Piperidine Derivatives Using Trifluoromethyl Sulfides

The synthesis begins with a piperidine derivative, often a protected or functionalized form, which undergoes fluorination at the 2,2-difluoroethyl position. A notable approach employs trifluorothiomorpholine as a fluorinating reagent, offering a safer and more stable alternative to traditional reagents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST).

- Starting Material: N-Boc-piperidone or similar protected piperidine derivatives.

- Fluorinating Agent: Trifluorothiomorpholine, which reacts with the precursor under controlled conditions.

- Reaction Conditions: Typically conducted at moderate temperatures (around 80–100°C) in inert solvents such as ethyl acetate or dichloromethane.

- Post-Reaction Processing: Filtration, washing with ethyl acetate, and purification via recrystallization or chromatography.

- The use of trifluorothiomorpholine results in higher yields (~70–85%) with fewer byproducts compared to SF₄ or DAST, which are associated with low yields and hazardous byproduct formation.

- The process is scalable, with the impurity level confirmed below 1% via GC analysis.

Data Table 1: Fluorination Reaction Parameters

Ring Closure and Functionalization

Following fluorination, the intermediate undergoes ring closure or further functionalization to form the piperidine core with the difluoroethyl side chain.

- The fluorinated intermediate is subjected to reductive amination or cyclization reactions.

- Commonly, the intermediate is treated with acids or bases to promote ring closure.

- Protective groups such as Boc or benzyl are used to facilitate selective reactions and are removed in subsequent steps.

- The cyclization step is optimized at slightly elevated temperatures (around 60–80°C) with catalysts like palladium on carbon for hydrogenation.

- Purification involves recrystallization from ethanol or ethyl acetate, achieving purity levels exceeding 99%.

Data Table 2: Cyclization and Purification Conditions

| Step | Conditions | Yield / Purity | Reference |

|---|---|---|---|

| Cyclization | 60–80°C, acid or base catalysis | >90% yield | , |

| Purification | Recrystallization from ethanol/ethyl acetate | >99% purity | , |

Salt Formation: Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt for stability and pharmaceutical application.

- The free base is dissolved in anhydrous ethanol or ethyl acetate.

- Hydrochloric acid (gas or aqueous solution, typically 5–7 mol/L) is introduced dropwise under stirring.

- The mixture is cooled to 0–5°C to promote crystallization.

- The precipitated hydrochloride salt is filtered, washed, and dried under vacuum.

- The yield of the hydrochloride salt is generally high (>85%), with purity confirmed via melting point and spectroscopic analysis.

- The process minimizes impurities, with impurity levels below 1% as confirmed by HPLC.

Data Table 3: Hydrochloride Salt Preparation

| Parameter | Value | Reference |

|---|---|---|

| Acid Concentration | 5–7 mol/L HCl gas or aqueous solution | |

| Solvent | Ethanol or ethyl acetate | , |

| Crystallization Temperature | 0–5°C | , |

| Yield of Hydrochloride Salt | 85–90% | , |

Alternative Synthetic Approaches

Recent patents and research articles suggest alternative routes, including:

- Direct fluorination of piperidine derivatives using novel reagents like trifluoromethoxy compounds, which improve safety and yield.

- Multi-step sequences involving acylation, decarboxylation, and subsequent fluorination, as described in patent CN102070513A, which emphasizes cost reduction and impurity control.

- The multi-step approach can achieve overall yields exceeding 50% with high purity.

- The process allows for large-scale synthesis suitable for pharmaceutical manufacturing.

Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethyl)piperidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The piperidine ring can be oxidized to form piperidone derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding piperidine derivative without the difluoroethyl group.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride or lithium diisopropylamide (LDA) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution: Formation of various substituted piperidine derivatives.

Oxidation: Formation of piperidone derivatives.

Reduction: Formation of reduced piperidine derivatives.

Scientific Research Applications

Synthetic Intermediate in Drug Development

4-(2,2-Difluoroethyl)piperidine hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its difluoroethyl group enhances the lipophilicity and bioavailability of the resulting drugs.

Case Studies

- Dopamine D2 Receptor Antagonists : The compound has been utilized in the synthesis of selective dopamine D2 receptor antagonists, which are important for treating conditions such as schizophrenia and Parkinson's disease. For instance, derivatives synthesized from this compound have shown promising results in preclinical trials .

- Serotonin Receptor Modulators : Research indicates that derivatives of this compound can act as serotonin receptor modulators, potentially leading to new treatments for depression and anxiety disorders .

Agrochemical Applications

The compound also plays a role in agrochemical research. It is involved in the synthesis of various agrochemical intermediates that exhibit herbicidal and insecticidal properties.

Research Findings

- Herbicide Development : Studies have shown that compounds derived from this compound can be effective as herbicides, providing a pathway for developing safer and more efficient agricultural chemicals .

- Insecticide Synthesis : The difluoroethyl moiety contributes to the activity of certain insecticides, enhancing their efficacy while potentially reducing toxicity to non-target organisms .

Analytical Chemistry Applications

In analytical chemistry, this compound is used as a standard reference material for developing analytical methods such as HPLC and mass spectrometry.

Importance in Method Development

- The compound's unique chemical properties allow researchers to establish calibration curves and validate methods for quantifying similar compounds in complex mixtures .

Summary Table of Applications

| Application Area | Description | Case Studies/Examples |

|---|---|---|

| Drug Development | Synthetic intermediate for pharmaceuticals | D2 receptor antagonists, serotonin modulators |

| Agrochemicals | Intermediates for herbicides and insecticides | Herbicide and insecticide development |

| Analytical Chemistry | Reference material for method development | HPLC and mass spectrometry |

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related piperidine hydrochlorides vary in substituents, fluorine positioning, and functional groups, leading to differences in physicochemical properties, biological activity, and applications. Below is a detailed comparison:

Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | LogP* (Predicted) | Water Solubility |

|---|---|---|---|---|---|

| 4-(2,2-Difluoroethyl)piperidine HCl | C₇H₁₄ClF₂N | 185.64 | 2,2-difluoroethyl | 1.2–1.8 | Moderate |

| 4,4-Difluoropiperidine HCl | C₅H₁₀ClF₂N | 165.59 | 4,4-difluoro | 0.5–1.0 | High |

| 4-Fluoropiperidine HCl | C₅H₁₁ClFN | 147.60 | 4-fluoro | 0.3–0.7 | High |

| 4-[(2,2,2-Trifluoroethoxy)methyl]piperidine HCl | C₈H₁₄ClF₃NO | 241.65 | Trifluoroethoxymethyl | 1.8–2.5 | Low |

| 4-(4-Nitrophenyl)piperidine HCl | C₁₁H₁₅ClN₂O₂ | 242.70 | 4-nitrophenyl | 2.0–2.5 | Insoluble |

*LogP: Octanol-water partition coefficient (estimated using computational tools).

Biological Activity

4-(2,2-Difluoroethyl)piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a difluoroethyl group, which may influence its pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C8H12ClF2N

- Molecular Weight: 195.64 g/mol

The difluoroethyl group is believed to enhance lipophilicity and receptor binding affinity, which may contribute to the compound's biological effects.

Research indicates that the biological activity of this compound may be attributed to its interaction with various molecular targets. Some proposed mechanisms include:

- Inhibition of Enzymatic Activity: Similar piperidine derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and survival pathways .

- Receptor Modulation: The compound may interact with neurotransmitter receptors, potentially affecting neuronal signaling pathways .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

-

Anticancer Activity:

A study evaluated the cytotoxic effects of various piperidine derivatives, including this compound, against breast and pancreatic cancer cell lines. The compound demonstrated significant antiproliferative activity with an IC50 value in the low micromolar range (approximately 9 µM) for certain cancer types . -

Neuropharmacological Effects:

Research into related compounds suggests that piperidine derivatives can interact with serotonin and dopamine receptors. For instance, a closely related compound showed notable affinity for 5-HT receptors, indicating potential applications in treating mood disorders . -

Antimicrobial Studies:

Preliminary investigations into the antimicrobial properties of piperidine derivatives have indicated that they can inhibit the growth of specific bacterial strains, although detailed studies on this compound are still needed to confirm these effects .

Q & A

Q. How can researchers optimize the synthesis of 4-(2,2-Difluoroethyl)piperidine hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of parameters such as temperature, solvent polarity, catalyst type, and reaction time. A Design of Experiments (DOE) approach (e.g., factorial design) can efficiently identify critical factors. For example, a 2³ factorial design evaluates interactions between temperature (50–100°C), catalyst loading (1–5 mol%), and solvent (polar vs. nonpolar). Computational tools like quantum chemical reaction path searches (e.g., ICReDD’s workflow) can predict feasible pathways and reduce trial-and-error experimentation . Below is a hypothetical parameter optimization table based on analogous piperidine syntheses:

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 60–120°C | 80°C | ↑ 25% yield |

| Catalyst (Pd/C) | 2–10 mol% | 5 mol% | ↓ side products |

| Solvent | THF, DCM, MeOH | THF | Improved solubility |

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the piperidine ring substitution pattern and difluoroethyl group integration. Compare shifts to PubChem data for structurally similar compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns (e.g., chlorine and fluorine signatures).

- X-ray Crystallography : Resolve stereochemistry if single crystals are obtainable. Cross-reference with NIST’s crystallographic databases for validation .

Q. How should stability studies be designed for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing per ICH Q1A guidelines:

- Store samples at 25°C/60% RH (ambient), 40°C/75% RH (stress), and 4°C (control).

- Analyze degradation via HPLC at 0, 1, 3, and 6 months. Track impurities using UV/Vis or charged aerosol detection.

- Avoid light and moisture, as piperidine derivatives are prone to hydrolysis and photodegradation (see safety data for analogous compounds) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways for introducing the 2,2-difluoroethyl group to the piperidine ring?

- Methodological Answer :

- Use isotopic labeling (e.g., ¹⁸O or ²H) to trace intermediates in nucleophilic substitution or radical pathways.

- Perform DFT calculations to model transition states and energy barriers. Compare computational results with experimental kinetics (e.g., rate constants from GC-MS monitoring) .

- Validate mechanisms using in situ IR or Raman spectroscopy to detect transient intermediates .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Apply meta-analysis to aggregate data from disparate studies, adjusting for variables like cell line heterogeneity, assay sensitivity, and compound purity (≥98% by HPLC).

- Use multivariate regression to isolate confounding factors (e.g., solvent residues in in vitro assays).

- Cross-validate with orthogonal assays (e.g., surface plasmon resonance vs. enzymatic activity assays) .

Q. How can computational modeling predict the metabolic fate of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidation sites.

- ADMET Predictors : Use software like Schrödinger’s QikProp to estimate bioavailability and toxicity. Validate with in vitro hepatocyte assays and LC-MS/MS metabolite profiling .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or crystallinity data?

- Methodological Answer :

- Replicate experiments under standardized conditions (e.g., USP buffer systems, controlled humidity).

- Characterize polymorphs via DSC/TGA and PXRD . Cross-reference with crystallographic data from NIST or Cambridge Structural Database .

- Publish raw data (e.g., NMR spectra, chromatograms) to enable third-party verification .

Tables for Key Parameters

Q. Table 1: Stability Study Design

| Condition | Temperature | Humidity | Sampling Interval | Key Metrics |

|---|---|---|---|---|

| Long-term | 25°C | 60% RH | 0, 3, 6, 12 mo | Purity, Impurities |

| Accelerated | 40°C | 75% RH | 0, 1, 3, 6 mo | Degradation products |

| Photostability | 25°C | N/A | 0, 1, 3 mo | UV-vis absorbance |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.